molecular formula C13H17NO2 B1407712 3-(4-Cyclopropylmethoxy-phenoxy)-azetidine CAS No. 1446008-06-5

3-(4-Cyclopropylmethoxy-phenoxy)-azetidine

Cat. No. B1407712
M. Wt: 219.28 g/mol
InChI Key: FRGMVZKRIYVALK-UHFFFAOYSA-N
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Description

3-(4-Cyclopropylmethoxy-phenoxy)-azetidine (abbreviated as CPA) is an organic compound that has been studied extensively in scientific research due to its potential applications in organic synthesis and drug design. CPA has a unique structure that contains both cyclopropyl and phenoxy groups, which gives it a wide range of properties that make it a versatile molecule. CPA has been studied for its ability to act as a catalyst, its ability to form strong bonds, and its potential to be used as a drug target.

Scientific Research Applications

Antitumor Properties

  • Antiproliferative Compounds : Research has shown that certain compounds structurally related to 3-(4-Cyclopropylmethoxy-phenoxy)-azetidine, specifically 3-phenoxy-1,4-diarylazetidin-2-ones, have potent antiproliferative properties. These compounds, including trans-4-(3-hydroxy-4-methoxyphenyl)-3-phenoxy-1-(3,4,5-trimethoxyphenyl)azetidin-2-one, demonstrated significant activity against MCF-7 breast cancer cells, disrupting microtubular structures and causing G2/M arrest and apoptosis. They also interact at the colchicine-binding site on β-tubulin, indicating their potential as anticancer agents (Greene et al., 2016).

Synthesis and Reactivity

  • Ring Transformation in Synthesis : A study on the reactivity of 2-(2-mesyloxyethyl)azetidines, closely related to 3-(4-Cyclopropylmethoxy-phenoxy)-azetidine, highlighted their use in stereoselective preparation of new 4-acetoxy-, 4-hydroxy-, 4-bromo-, and 4-formyloxypiperidines. This demonstrated the potential of such compounds in medicinal chemistry, as they provide easy access to various substituted piperidines (Mollet et al., 2011).
  • Catalyzed Friedel-Crafts Reaction : Another research focused on the synthesis of 3,3-Diarylazetidines, involving a calcium(II)-catalyzed Friedel-Crafts reaction of azetidinols. This process allows for the creation of drug-like compounds through further derivatization, indicating the versatility of azetidine-based compounds in drug development (Denis et al., 2018).

Pharmacological Potential

  • Anticancer Thiourea-Azetidine Hybrids : A series of thiourea compounds bearing a 3-(4-methoxyphenyl)azetidine moiety were designed and synthesized as potential antitumor agents. These compounds exhibited significant anticancer activity against various human cancer cell lines, showing more potency than Doxorubicin in certain cell lines. The compounds also demonstrated potential as VEGFR-2 inhibitors, highlighting their importance in cancer treatment (Parmar et al., 2021).

Miscellaneous Applications

  • Azetidine Derivatives in Medicinal Chemistry : Azetidines and their derivatives, including compounds similar to 3-(4-Cyclopropylmethoxy-phenoxy)-azetidine, are important in medicinal chemistry. They have applications as amino acid surrogates, in peptidomimetic and nucleic acid chemistry, and also in catalytic processes. Their unique structure makes them candidates for ring-opening and expansion reactions, expanding their utility in synthetic chemistry (Mehra et al., 2017).

properties

IUPAC Name

3-[4-(cyclopropylmethoxy)phenoxy]azetidine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H17NO2/c1-2-10(1)9-15-11-3-5-12(6-4-11)16-13-7-14-8-13/h3-6,10,13-14H,1-2,7-9H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FRGMVZKRIYVALK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1COC2=CC=C(C=C2)OC3CNC3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H17NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

219.28 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-(4-Cyclopropylmethoxy-phenoxy)-azetidine

Synthesis routes and methods I

Procedure details

To 1.7 g (5.32 mmol) 3-(4-cyclopropylmethoxy-phenoxy)-azetidine-1-carboxylic acid tert-butyl ester in 15 mL 1,4-dioxane is added 12.8 mL (16.0 mmol) HCl in dioxane (1.25 mol/L) and the mixture is stirred for 2 h at rt. 1 N NaOH solution is added until the mixture is slightly basic followed by extraction with DCM (2×). The combined organic layers are washed and dried over MgSO4. The solvent is evaporated and the residue is purified by column chromatography (silica gel; DCM/MeOH; gradient 9:1→7:3) to yield the desired product.
Name
3-(4-cyclopropylmethoxy-phenoxy)-azetidine-1-carboxylic acid tert-butyl ester
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Synthesis routes and methods II

Procedure details

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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.